Cas no 53643-48-4 (Vindesine)
Vindesine structure
Product Name:Vindesine
Numero CAS:53643-48-4
MF:C43H55N5O7
MW:753.926111459732
CID:56451
PubChem ID:11643449
Update Time:2025-04-18
Vindesine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Vindesine
- Desacetylvinblastineamide
- Eldesine
- 4-Desacetylleurosidin-C-3-carboxamid
- Vindesin
- Vindesina
- Vindesinum
- EX-A3837
- Desacetylvinblastine amide sulfate
- BRD-K59753975-065-01-3
- AKOS037623357
- D06304
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- HMS2090E15
- Q416660
- AB00698294-03
- 3-carbamoyl-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- SCHEMBL4420
- HY-16514
- methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate
- Desacetylvinblastine amide
- methyl (5S,7S,9S)-9-[(2b,3b,4b,5a,12b,19a)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- 53643-48-4
- Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-
- AC-36879
- FS-7032
- HHJUWIANJFBDHT-KOTLKJBCSA-N
- CHEBI:36373
- Compound 112531;
- Q-100607
- Vindesine (USAN/INN)
- 3-(aminocarbonyl)-O(4)-deacetyl-3-de(methoxycarbonyl)vincaleukoblastine
- CHEMBL219146
- DTXSID6023739
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indole-9-carboxylate
- NS00032802
- AB01275494-01
- STL565153
- methyl (5S,7S,9S)-9-[(2beta,3beta,4beta,5alpha,12beta,19alpha)-3-carbamoyl-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidin-15-yl]-5-ethyl-5-hydroxy-1,4,5,6,7,8,9,10-octahydro-2H-3,7-met
- hanoazacycloundecino[5,4-b]indole-9-carboxylate
- BRD-K59753975-001-02-6
-
- Inchi: 1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1
- Chiave InChI: HHJUWIANJFBDHT-KOTLKJBCSA-N
- Sorrisi: O[C@]1(C(N)=O)[C@@H]([C@@]2(C=CCN3CC[C@@]4(C5C=C([C@]6(C(=O)OC)C7=C(C8C=CC=CC=8N7)CCN7C[C@](CC)(C[C@@H](C7)C6)O)C(=CC=5N(C)[C@H]41)OC)[C@@H]32)CC)O
Proprietà calcolate
- Massa esatta: 753.41000
- Massa monoisotopica: 753.41
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 55
- Conta legami ruotabili: 7
- Complessità: 1570
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: niente
- Superficie polare topologica: 165A^2
Proprietà sperimentali
- Colore/forma: Cryst.
- Densità: 1.41
- Punto di fusione: 230-232°
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.707
- PSA: 164.82000
- LogP: 3.37350
- pka: pKa (DMF 66%) 5.39, 7.36; (H2O) 6.04, 7.67(at 25℃)
- Rotazione specifica: D25 +39.4° (c = 1.0 in methanol)
Vindesine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1544
- Classe di pericolo:6.1(a)
- PackingGroup:II
- Gruppo di imballaggio:II
- Livello di pericolo:6.1(a)
- Termine di sicurezza:6.1(a)
- Gruppo di imballaggio:II
Vindesine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V83910-5mg |
Vindesine |
53643-48-4 | ,HPLC≥95% | 5mg |
¥5622.0 | 2023-09-06 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2299-1 mg |
Vindesine |
53643-48-4 | 1mg |
¥569.00 | 2022-02-28 | ||
| TargetMol Chemicals | TN2299-1mg |
Vindesine |
53643-48-4 | 1mg |
¥ 569 | 2024-07-19 | ||
| Enamine | EN300-33412062-0.05g |
methyl (13S,15R,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraene-13-carboxylate |
53643-48-4 | 95.0% | 0.05g |
$2755.0 | 2025-03-18 | |
| TargetMol Chemicals | TN2299-1 mg |
Vindesine |
53643-48-4 | 98% | 1mg |
¥ 569 | 2023-07-10 |
Vindesine Letteratura correlata
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
53643-48-4 (Vindesine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso